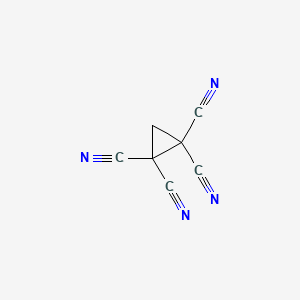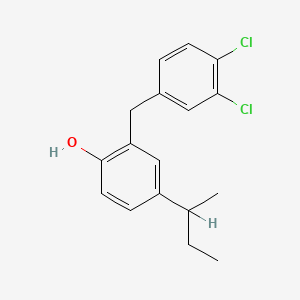
cyclopropane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane-1,1,2,2-tetracarbonitrile, also known as 1,1,2,2-tetracyanocyclopropane, is an organic compound with the molecular formula C₇H₂N₄. It is characterized by a cyclopropane ring substituted with four cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane-1,1,2,2-tetracarbonitrile can be synthesized through a solvent-free, one-pot process. This involves the reaction of aromatic aldehydes and dialdehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. This method is advantageous due to its easy workup, mild reaction conditions, and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the solvent-free, one-pot synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Cyclopropanation Reactions: The compound can be used in cyclopropanation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cyanogen bromide, malononitrile, and sodium ethoxide. These reactions are typically carried out under solvent-free conditions using milling techniques .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield pentasubstituted cyclopropanes .
Scientific Research Applications
Cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methyl bromide: Similar in structure but with different substituents.
3-(4-(Bromomethyl)phenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Another derivative with bromomethyl and phenyl groups.
Uniqueness
This compound is unique due to its four cyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
2424-32-0 |
|---|---|
Molecular Formula |
C7H2N4 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C7H2N4/c8-2-6(3-9)1-7(6,4-10)5-11/h1H2 |
InChI Key |
PSDKLXIWEMMSLZ-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C#N)(C#N)C#N |
Canonical SMILES |
C1C(C1(C#N)C#N)(C#N)C#N |
| 2424-32-0 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)







amino}benzoate](/img/structure/B3050137.png)
